![molecular formula C14H22ClNO2 B14585878 Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride CAS No. 61629-98-9](/img/structure/B14585878.png)
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride is a chemical compound that belongs to the class of esters and amines It is characterized by the presence of an ethyl ester group and an aminoethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-[4-(2-aminoethyl)phenyl]butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: New amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing the active aminoethyl phenyl butanoic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[4-(2-hydroxyethyl)phenyl]butanoate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Ethyl 4-[4-(2-methoxyethyl)phenyl]butanoate: Contains a methoxyethyl group instead of an aminoethyl group.
Uniqueness
Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
61629-98-9 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-17-14(16)5-3-4-12-6-8-13(9-7-12)10-11-15;/h6-9H,2-5,10-11,15H2,1H3;1H |
InChI-Schlüssel |
OUWSWZATNMYPQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
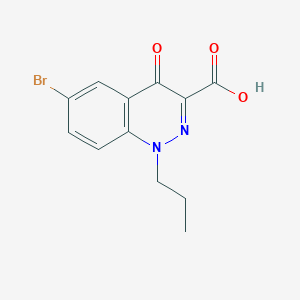
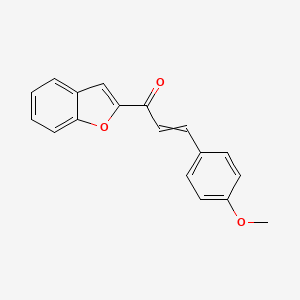
methylsilane](/img/structure/B14585827.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
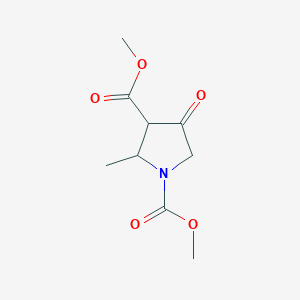
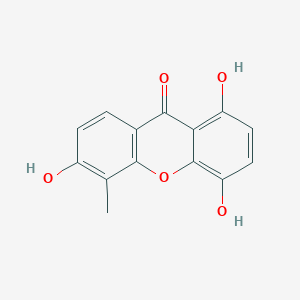
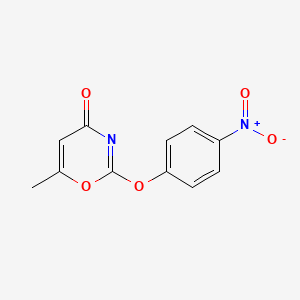

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)

